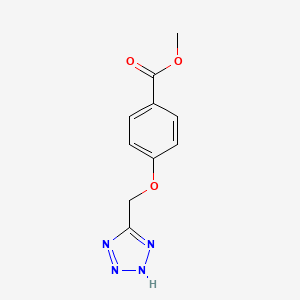![molecular formula C16H19NO2 B3152117 8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 727664-65-5](/img/structure/B3152117.png)
8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Descripción general
Descripción
The compound “8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a heterocyclic compound . It has a molecular formula of C16H19NO2 . This compound is part of a larger class of compounds known as pyrroloquinolines, which are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate . This process selectively involves the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones within a few hours . The reduction products were then condensed with aldehydes and acetone to afford new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrroloquinoline core, which is a bicyclic system containing a pyrrole ring fused with a quinoline . The compound also contains ethyl and methyl substituents at specific positions on the pyrroloquinoline core .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines, led to the formation of 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2-ones .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H19NO2 and an average mass of 257.328 Da . The compound is an off-white powder with a melting point of 135–137°C .Aplicaciones Científicas De Investigación
Antitumor Activity
The compound’s pharmacophore has been associated with antitumor properties . Researchers have explored derivatives of this structure for their potential to inhibit tumor growth and metastasis. Further investigations into its mechanism of action and efficacy against specific cancer types are ongoing.
Antimicrobial and Antifungal Properties
Studies have identified derivatives of this compound as having antimicrobial and antifungal activity . These properties make it a candidate for developing novel antibiotics or antifungal agents. Researchers aim to understand the molecular interactions responsible for these effects.
Antiviral Potential
The compound has also shown promise as an antiviral agent . Investigations focus on its ability to inhibit viral replication or entry into host cells. Understanding its mode of action could lead to the development of new antiviral therapies.
Antioxidant Effects
Researchers have explored the antioxidant properties of this compound . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage. Investigating its radical-scavenging abilities may reveal therapeutic applications.
Anti-Inflammatory Activity
The compound exhibits anti-inflammatory effects . Inflammation is implicated in various diseases, including autoimmune disorders and chronic conditions. Researchers study its impact on inflammatory pathways and potential clinical applications.
Anticoagulant Properties
Derivatives of this compound have been evaluated for their anticoagulant activity . Understanding their interactions with blood coagulation factors can inform the development of safer anticoagulant drugs.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a broad range of potential targets.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with various enzymes and receptors to exert its effects .
Biochemical Pathways
Given its potential antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities , it may impact a wide range of biochemical pathways.
Result of Action
Based on its potential antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities , it may have a wide range of effects at the molecular and cellular levels.
Direcciones Futuras
The compound and its derivatives have shown potential in various biological activities . Therefore, future research could focus on exploring these activities further and developing new derivatives with enhanced properties. Additionally, the compound’s potential as an anticoagulant could be explored further .
Propiedades
IUPAC Name |
6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-7,9H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDFNKPPSKGMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(CC2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143277 | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
CAS RN |
727664-65-5 | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727664-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Ethyl-5,6-dihydro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



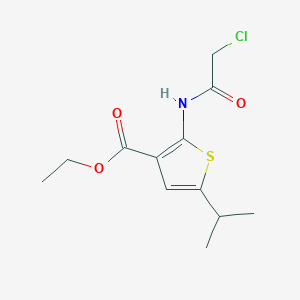



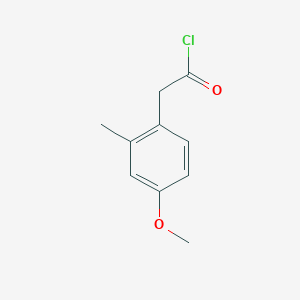
![Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3152067.png)

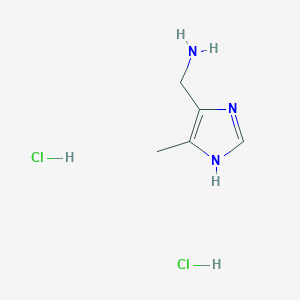


![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)
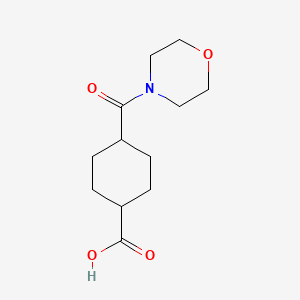
![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
